Phenylguanidinium
Description
Historical Perspectives and Evolution of Guanidine (B92328) Chemistry
The journey of guanidine chemistry began in 1861 when Adolph Strecker first isolated guanidine by degrading guanine, an aromatic natural product obtained from Peruvian guano. wikipedia.org For over a century after its discovery, the fundamental structure of this simple molecule remained a subject of study, with its detailed crystallographic analysis being elucidated 148 years after its initial synthesis. wikipedia.org In 2013, single-crystal neutron diffraction accurately determined the positions of the hydrogen atoms. wikipedia.org
Initially, guanidine was sourced from natural products. wikipedia.org However, laboratory and commercial synthesis methods soon followed. A laboratory method involves the gentle thermal decomposition of dry ammonium (B1175870) thiocyanate. wikipedia.org The commercial route is a two-step process that starts with the reaction of dicyandiamide (B1669379) with ammonium salts, which produces salts of the guanidinium (B1211019) cation through a biguanidine (B15175387) intermediate. wikipedia.org
The guanidinium cation, the form guanidine takes at physiological pH, is a highly stable, planar, and symmetric ion. wikipedia.orgacs.org This stability arises from the efficient resonance stabilization of the positive charge across the three nitrogen atoms. wikipedia.org This inherent stability and its strong basicity (pKaH of 13.6) have made guanidine and its derivatives, including phenylguanidinium, highly attractive in various chemical applications. wikipedia.org Historically, guanidine itself was used in the Middle Ages to treat diabetes, a practice that eventually led to the development of the widely used antidiabetic drug, metformin, a biguanide (B1667054) derivative. wikipedia.org
Significance of this compound as a Core Chemical Motif
The this compound moiety is a cornerstone in various areas of chemical science due to its distinct structural and functional characteristics. The presence of the phenyl group attached to the guanidine core imparts a degree of nonpolarity, influencing its solubility and intermolecular interactions. solubilityofthings.com The guanidinium group's ability to form strong hydrogen bonds and its positive charge are central to its function in diverse applications. solubilityofthings.commdpi.com
In medicinal chemistry , the this compound scaffold is a recognized pharmacophore. Phenylguanidine derivatives have been investigated for a range of biological activities. ontosight.ai The guanidinium group's capacity to interact with biologically important anions like phosphates and carboxylates makes it a crucial component in the design of molecules that target biological systems. researchgate.net For instance, N-phenylguanidine has been studied for its potential to influence neurotransmitter release.
In supramolecular chemistry , the this compound cation is valued for its ability to participate in molecular recognition and self-assembly processes. wikipedia.org Its capacity for strong and directional hydrogen bonding makes it an excellent building block for creating complex, ordered supramolecular architectures. solubilityofthings.comresearchgate.net Researchers utilize these properties to construct molecular hosts for anions and to engineer crystal structures. researchgate.netdu.ac.in
In catalysis , this compound salts have emerged as effective organocatalysts. ineosopen.org Their ability to act as hydrogen bond donors is harnessed to activate substrates and facilitate a variety of organic reactions. ineosopen.org Chiral guanidinium salts are particularly important in asymmetric catalysis, where they can induce enantioselectivity. ineosopen.org
Scope and Research Trajectories in this compound Science
The field of this compound science is dynamic, with research continually expanding into new and innovative areas. Current research trends focus on leveraging the unique properties of the this compound motif to address challenges in materials science, catalysis, and medicinal chemistry.
Materials Science: Researchers are exploring the use of this compound derivatives in the development of novel materials. solubilityofthings.comwashington.edu The incorporation of the this compound unit into polymers and other materials can impart specific properties, such as enhanced thermal stability or specific surface interactions. openaccessjournals.com There is growing interest in creating functional materials where the this compound component plays an active role in the material's performance. journaljmsrr.com
Catalysis: The development of more sophisticated and efficient this compound-based catalysts is a major research thrust. researchgate.netineosopen.org This includes the design of catalysts for a wider range of chemical transformations and the development of recyclable catalytic systems. ineosopen.org The synthesis of new chiral this compound derivatives for asymmetric catalysis remains a key objective, aiming for higher enantioselectivity in important chemical reactions. encyclopedia.pub
Medicinal Chemistry and Chemical Biology: The design and synthesis of new this compound-containing compounds with potential therapeutic applications continue to be a vibrant area of research. ontosight.aithermofisher.com This includes the development of agents with antimicrobial, antiviral, and anticancer properties. ontosight.ai Furthermore, this compound-based molecules are being designed as probes to study biological processes and as transporters for drug delivery across cell membranes. acs.org The discovery of guanidine-binding riboswitches has opened up new avenues for understanding the biological roles of guanidinium compounds and for designing novel therapeutic strategies. nih.govoup.com
Research Findings on this compound
The following table summarizes key research findings related to the properties and applications of this compound and its derivatives.
| Research Area | Key Finding | Significance |
| Medicinal Chemistry | Phenylguanidine derivatives exhibit potential as anticancer agents. | The structural framework can be modified to enhance cytotoxicity against cancer cells. |
| Supramolecular Chemistry | This compound forms predictable hydrogen-bonding patterns with anions. | Enables the rational design of crystal structures and anion receptors. researchgate.netresearchgate.net |
| Catalysis | Chiral this compound salts act as effective phase-transfer catalysts. | Facilitates enantioselective synthesis of valuable organic compounds. ineosopen.org |
| Materials Science | Incorporation of this compound into polymers can modify material properties. | Offers a strategy to create functional materials with tailored characteristics. openaccessjournals.com |
| Chemical Biology | The guanidinium group is crucial for the cellular uptake of certain molecules. | Provides a basis for designing drug delivery systems that can cross biological membranes. acs.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10N3+ |
|---|---|
Molecular Weight |
136.17 g/mol |
IUPAC Name |
diaminomethylidene(phenyl)azanium |
InChI |
InChI=1S/C7H9N3/c8-7(9)10-6-4-2-1-3-5-6/h1-5H,(H4,8,9,10)/p+1 |
InChI Key |
QRJZGVVKGFIGLI-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)[NH+]=C(N)N |
Synonyms |
phenylguanidine phenylguanidine dihydrobromide phenylguanidine monohydrochloride phenylguanidine mononitrate phenylguanidine sulfate (1:1) phenylguanidine sulfate (2:1) phenylguanidinium phenylguanidinium chloride phenylguanidinium ion |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies of Phenylguanidinium Analogues
Classical and Contemporary Synthetic Routes to Phenylguanidinium Compounds
The synthesis of this compound compounds has evolved from classical methods to more sophisticated contemporary approaches, offering greater efficiency and substrate scope.
Historically, the reaction of anilines with cyanamide (B42294) or its derivatives under acidic conditions has been a cornerstone for the preparation of phenylguanidines. googleapis.com For instance, the reaction of aniline (B41778) hydrochloride with cyanamide is a well-established method. googleapis.com Another classical approach involves the use of S-alkylisothiuronium salts, which react with amines to furnish the desired guanidine (B92328). google.com While effective, these methods can sometimes be limited by harsh reaction conditions or the formation of undesirable byproducts like methyl mercaptan. google.com
Contemporary synthetic organic chemistry has introduced milder and more efficient catalytic methods. nih.gov Catalytic guanylation of amines with carbodiimides has emerged as a powerful, atom-economical strategy. nih.gov Various metal-based catalysts, including those based on zinc, have been successfully employed to facilitate this transformation, often proceeding with high yields at room temperature. nih.gov These modern techniques offer significant advantages in terms of reaction efficiency and reduced waste generation. rsc.org
Synthesis of Substituted Phenylguanidines and this compound Salts
The functionalization of the this compound core is crucial for fine-tuning its biological activity. This is typically achieved through substitution on the nitrogen atoms or by forming various salts.
N-Substituted Phenylguanidine Synthesis
The synthesis of N-substituted phenylguanidines allows for the introduction of diverse functional groups, influencing the compound's steric and electronic properties. A common strategy involves the reaction of a substituted aniline with a guanidinylating agent. For example, N-phenyl, S-benzyl thiocarbamide can be synthesized from phenyl thiourea (B124793) and benzyl (B1604629) chloride, which can then be further modified. asianpubs.org
Protecting group chemistry plays a vital role in the synthesis of complex N-substituted guanidines. Boc (tert-butoxycarbonyl) protected S-methylisothiourea is a versatile reagent for the guanylation of amines. mdpi.comnih.gov The Boc groups can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the final guanidinium (B1211019) salt. mdpi.comnih.gov This approach has been used to synthesize a variety of substituted benzyl and phenyl guanidine derivatives. mdpi.comnih.gov The use of N,N'-di-Boc-protected thioureas also provides an efficient route to substituted guanidines. researchgate.net
Formation of this compound Halides and Other Salts
Phenylguanidines are strong bases and readily form stable salts with various acids. asianpubs.org The formation of hydrochloride salts is common and can be achieved by treating the free base with hydrochloric acid. Similarly, trifluoroacetate (B77799) salts are often obtained when TFA is used for the deprotection of Boc-protected precursors. mdpi.comnih.gov Phenylguanidine can also be isolated as its carbonate or bicarbonate salt. google.comsigmaaldrich.com The choice of the counter-ion can influence the physicochemical properties of the final compound, such as its solubility and crystallinity.
Advanced Synthetic Approaches for Complex this compound Architectures
The construction of more intricate molecules incorporating the this compound scaffold often requires advanced synthetic strategies. These may involve multi-step sequences and the use of modern catalytic systems.
For example, the synthesis of tetrahydroisoquinoline-based guanidine derivatives involves a sequence of reactions including Boc-protection, N-alkylation, guanylation, and final deprotection. mdpi.comnih.gov Cross-coupling reactions, such as the Buchwald-Hartwig coupling, have been employed in the synthesis of complex diaryl ether derivatives containing this compound moieties. mdpi.com Furthermore, catalytic guanylation reactions have been utilized to prepare a series of substituted phenyl-guanidine derivatives with potential applications in cancer therapy. rsc.org These advanced methods provide access to a vast chemical space of complex this compound-containing molecules.
Design Principles for this compound Derivatives with Tunable Properties
The design of this compound derivatives with specific, tunable properties is guided by a deep understanding of structure-activity relationships (SAR). The guanidinium group's ability to form strong non-covalent interactions, such as hydrogen bonds and salt bridges with biological targets like carboxylates and phosphates, is a key consideration. sci-hub.seresearchgate.net
Substitution on the phenyl ring or the guanidine nitrogens can significantly impact the compound's basicity, lipophilicity, and steric profile. sci-hub.se Electron-withdrawing groups on the phenyl ring generally decrease the pKa of the guanidinium group, while electron-donating groups have the opposite effect. sci-hub.se This modulation of basicity can be crucial for optimizing interactions with biological targets and for controlling the compound's ionization state at physiological pH. acs.org
Computational modeling and theoretical studies are increasingly used to guide the design of new this compound derivatives. mdpi.comresearchgate.netresearchgate.net These studies can predict the binding modes of these compounds with their targets and help in the rational design of molecules with improved properties. mdpi.comresearchgate.net For instance, computational docking has been used to design this compound derivatives as potential kinase inhibitors. researchgate.net The strategic placement of lipophilic groups and the modification of the guanidine core are key strategies to enhance biological activity. mdpi.comresearchgate.net
Molecular and Electronic Structure Elucidation of Phenylguanidinium Systems
Crystallographic Investigations and Solid-State Structural Analysis
Crystallographic techniques, particularly X-ray diffraction, offer unparalleled insight into the three-dimensional arrangement of atoms in the solid state. These methods have been instrumental in elucidating the precise geometry, crystal packing, and intermolecular forces that define the structures of phenylguanidinium salts.
X-ray Diffraction Studies of this compound Salts (e.g., squarate)
X-ray diffraction analysis provides the definitive solid-state structure of crystalline materials. malvernpanalytical.comwarwick.ac.uk For instance, the crystal structure of bis(this compound) squarate has been determined to crystallize in the triclinic system with space group Pī. researchgate.net In another example, 2-Benzoyl-1-(2,4-dichlorophenyl)-3-phenylguanidine crystallizes in the monoclinic space group P2/c. researchgate.net These studies provide precise cell parameters, including bond lengths and angles, which are fundamental to understanding the molecular conformation. warwick.ac.ukresearchgate.net
| Compound | Crystal System | Space Group | Key Reference |
|---|---|---|---|
| bis(this compound) squarate | Triclinic | Pī | researchgate.net |
| 2-Benzoyl-1-(2,4-dichlorophenyl)-3-phenylguanidine | Monoclinic | P2/c | researchgate.net |
| N,N',N''-trithis compound formate | Orthorhombic | P2(1)2(1)2(1) | nih.gov |
| N,N',N''-trithis compound benzoate | Monoclinic | Cc | nih.gov |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., N—H⋯O hydrogen bonds, π–π overlap)
The stability of this compound salt crystals is largely dictated by a complex network of intermolecular forces. mdpi.com Hydrogen bonds, particularly between the N-H groups of the guanidinium (B1211019) moiety and electronegative atoms like oxygen on the counter-ion (N—H⋯O), are a dominant feature. mdpi.comlibretexts.orgnih.gov In many structures, these hydrogen bonds link cations and anions into extended one-, two-, or three-dimensional networks. researchgate.net For example, in some substituted phenylguanidine derivatives, intermolecular N—H⋯O hydrogen bonds link molecules into centrosymmetric dimers. researchgate.net
Conformational Analysis of this compound Derivatives
The this compound cation possesses conformational flexibility, primarily related to the rotation around the C-N bond connecting the phenyl ring and the guanidinium group. upenn.eduorganicchemistrytutor.com The dihedral angle between the plane of the phenyl ring and the plane of the guanidinium group is a key parameter that varies between different salts and polymorphs. uc.pt This variation is often a response to the specific packing environment and the need to optimize intermolecular interactions. ethz.ch For instance, in this compound 5-nitrouracilate monohydrate, two independent cations in the asymmetric unit exhibit significantly different conformations, with C-N-C-C torsion angles of 61.4(2)° and -51.0(2)°. uc.pt The guanidinium group itself is typically planar, which facilitates the formation of strong, directional hydrogen bonds. researchgate.net
Advanced Spectroscopic Characterization Techniques
Spectroscopy provides data that complements crystallographic findings, offering information about molecular structure, electronic transitions, and interactions in both solid and solution states.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 2D NMR for molecular interactions)
¹H NMR spectroscopy is a fundamental tool for characterizing this compound derivatives in solution. researchgate.net The spectra typically show characteristic signals for the aromatic protons of the phenyl group and the N-H protons of the guanidinium moiety. chemicalbook.com The chemical shift of the N-H protons can be particularly informative, as it is often sensitive to hydrogen bonding, concentration, and the solvent environment. researchgate.net
Two-dimensional (2D) NMR techniques, such as HETCOR (Heteronuclear Correlation) or NOESY (Nuclear Overhauser Effect Spectroscopy), are powerful for elucidating detailed molecular interactions. nih.govpolymersynergies.net 2D NMR can reveal through-space correlations between different nuclei, providing direct evidence of intermolecular associations, such as the proximity of certain protons in a cation-anion pair in solution. polymersynergies.netresearchgate.net These studies can help to understand how the interactions observed in the solid state might persist or change in solution. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is highly effective for identifying functional groups and probing hydrogen bonding. libretexts.orguomustansiriyah.edu.iq The N-H stretching vibrations in this compound compounds, typically found in the 3300-3500 cm⁻¹ range, are a key diagnostic feature. msu.edupg.edu.pl The presence of strong N—H⋯O hydrogen bonds in the solid state causes these bands to broaden and shift to lower frequencies compared to their positions in dilute solution. google.com The stretching vibrations of the C=N and C-N bonds within the guanidinium group also give rise to characteristic bands in the IR spectrum. researchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. azooptics.comtechnologynetworks.comlibretexts.org this compound compounds typically exhibit strong absorption bands in the UV region, which are assigned to π→π* transitions within the phenyl ring and the conjugated guanidinium system. researchgate.net The position (λmax) and intensity of these bands can be influenced by the substitution pattern on the phenyl ring and by the solvent. For example, the UV-Vis spectrum of an azobenzene-containing guanidine (B92328) derivative shows a strong π→π* band around 326 nm and a weaker n→π* band at a longer wavelength. researchgate.net
Circular Dichroism (CD) Spectroscopy for Chiral this compound Systems
Circular Dichroism (CD) spectroscopy is a powerful analytical technique for the characterization of chiral molecules. daveadamslab.comwikipedia.org It operates on the principle of differential absorption of left-handed and right-handed circularly polarized light by optically active substances. wikipedia.orgjascoinc.com This phenomenon provides valuable information about the three-dimensional structure of chiral molecules, making it particularly useful for studying the secondary and tertiary structures of biomolecules like proteins and nucleic acids. photophysics.comcreative-proteomics.com
In the context of this compound systems, CD spectroscopy becomes relevant when the molecule possesses a chiral center or is placed in a chiral environment. jascoinc.com The CD spectrum of a chiral this compound derivative would be sensitive to its molecular conformation and any changes induced by its environment or interactions with other molecules. For instance, the binding of a chiral this compound ligand to a biological target could be monitored by observing changes in the CD signal, which can provide insights into the structural rearrangements upon binding. nih.gov
The self-assembly of chiral this compound molecules into larger supramolecular structures can also be effectively monitored using CD spectroscopy. nih.gov The technique's sensitivity to chiral perturbations allows for the detection and characterization of the formation of these ordered architectures. nih.gov While specific studies focusing solely on the CD spectroscopy of chiral this compound systems are not extensively detailed in the reviewed literature, the fundamental principles of the technique establish its potential as a crucial tool for stereochemical analysis in this class of compounds.
Computational and Theoretical Chemistry Studies
Computational and theoretical chemistry provide indispensable tools for a deep understanding of the molecular and electronic properties of this compound systems at an atomic level. These methods complement experimental data by offering insights into structures, energies, and electronic distributions that can be difficult to access through empirical means alone.
Quantum Chemical Calculations (e.g., DFT, MP2) for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to elucidating the electronic structure and bonding characteristics of this compound cations. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are frequently employed to model these systems with a high degree of accuracy. mdpi.commdpi.com
DFT, with various functionals like B3LYP, PBE0, and CAM-B3LYP, has been successfully used to simulate the geometries, vibrational frequencies, and spectroscopic properties of this compound and its derivatives. ddugu.ac.inresearchgate.netijcce.ac.irchemmethod.com For example, Time-Dependent DFT (TD-DFT) calculations have been instrumental in simulating the UV/Vis spectra of phenylguanidine, allowing for the investigation of the effects of protonation and anion complexation on electronic transitions. ddugu.ac.inresearchgate.net
Second-order Møller-Plesset perturbation theory (MP2), an ab initio method, is often used for more accurate energy calculations and for studying intermolecular interactions, as seen in the analysis of complexes between this compound cations and phosphate (B84403) anions. researchgate.net These high-level calculations provide reliable data on structural parameters and interaction energies. researchgate.net The choice of method and basis set is crucial for obtaining accurate results and is often validated by comparison with experimental data. researchgate.netrsc.org
| System Studied | Computational Method | Basis Set | Properties Investigated | Reference |
|---|---|---|---|---|
| This compound–phosphate complexes | MP2; DFT-D (ωB97XD) | 6-311++G(d,p); 6-31+G(d,p) | Structural parameters, interaction energies, electronic properties | researchgate.net |
| Phenylguanidine (PHGU) | TD-DFT (PBE0, CAM-B3LYP); CASPT2 | Not specified | UV/Vis spectra, excitation energies | ddugu.ac.inresearchgate.net |
| N-phenylguanidine/ium-platinum complexes | DFT (B3LYP) | 6-31+G**; LANL2DZ | Complexation, interaction energies | researchgate.net |
| Aryl guanidines | DFT (B3LYP) | 6-311G(d,p) | Gas-phase geometry optimization for pKa prediction | rsc.org |
Analysis of Electron Density and Orbital Interactions (e.g., AIM, NBO approaches)
To gain a deeper understanding of bonding and non-covalent interactions in this compound systems, the analysis of electron density and orbital interactions is critical. The Quantum Theory of Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis are two prominent approaches used for this purpose. researchgate.netnih.gov
The AIM approach analyzes the topology of the electron density to characterize chemical bonds and intermolecular interactions. researchgate.net This method can identify bond critical points, which are indicative of interactions such as hydrogen bonds and cation-π interactions within this compound complexes. researchgate.netresearchgate.net
NBO analysis transforms the complex, delocalized molecular orbitals of a system into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and empty orbitals. dergipark.org.truni-muenchen.de This method is particularly useful for quantifying donor-acceptor interactions, which are described as delocalizations of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy (E(2)) associated with these delocalizations provides a quantitative measure of the interaction strength. uni-muenchen.de In this compound-phosphate complexes, NBO analysis has revealed changes in atomic charges upon complexation and has been used to quantify the orbital interactions stabilizing the complex. researchgate.net
| System | Interaction Type | Key Findings | Reference |
|---|---|---|---|
| This compound–phosphate complexes | Intermolecular H-bonding | Variation in atomic charges of N2 and N3 atoms (~0.1-0.2 e) upon complexation. H2 and H3 atoms become more positive. | researchgate.net |
| 2-(1-Phenylethylideneamino) guanidine | Intramolecular charge transfer | Weak H-bonded interaction identified between LP(N) and σ(C-C) and σ(C-N) antibonding orbitals. | dergipark.org.tr |
| Guanidinium-nucleobase complexes | H-bonding and Cation-π | NBO analysis used to characterize the interactions responsible for complex stability. | researchgate.net |
Gas-Phase Basicity and Protonation State Calculations of this compound Ions
The guanidinium group is renowned for its exceptionally high basicity, a property that is central to its function in both chemical and biological contexts. rsc.orgresearchgate.net This strong basicity arises from the effective delocalization of the positive charge across the three nitrogen atoms within the planar, Y-shaped structure of the protonated guanidinium cation. ddugu.ac.inresearchgate.net
Theoretical calculations are essential for quantifying the intrinsic basicity of this compound derivatives in the gas phase, typically expressed as proton affinity (PA) or gas-phase basicity (GB). mdpi.comnist.gov These calculations involve computing the enthalpy and Gibbs free energy changes for the protonation reaction in the absence of a solvent. nih.govnih.gov DFT and other ab initio methods have been employed to study the effects of substituents on the phenyl ring on the stability of the resulting this compound ion. publish.csiro.au For instance, computational studies have been used to develop linear relationships between calculated gas-phase bond lengths and experimentally measured pKa values in solution, providing a predictive tool for the basicity of new derivatives. rsc.orgnih.gov These studies must often consider multiple tautomeric and conformational states to achieve high accuracy. rsc.orgmdpi.com
| Compound | Substituent on Phenyl Ring | pKa (experimental) | Reference |
|---|---|---|---|
| N-(2-Fluoro-4-nitrophenyl)guanidine | 2-F, 4-NO₂ | 8.89 | rsc.org |
| N-(3-Fluoro-4-nitrophenyl)guanidine | 3-F, 4-NO₂ | 9.77 | rsc.org |
Theoretical Prediction of Interaction Energies and Spectroscopic Properties
A significant application of computational chemistry is the prediction of interaction energies and spectroscopic properties for this compound systems. osti.gov These theoretical predictions are vital for interpreting experimental data and for the rational design of molecules with specific properties.
Time-dependent density functional theory (TD-DFT) is a widely used method for predicting electronic absorption spectra, such as UV/Vis spectra. ddugu.ac.inresearchgate.net Studies on phenylguanidine have shown that TD-DFT calculations can accurately reproduce experimental spectra and predict the hypsochromic (blue) shift observed upon protonation of the guanidine group. ddugu.ac.in Furthermore, these calculations can model how complexation with anions modulates this shift, correlating the spectral changes with the anion's basicity and the strength of the hydrogen bonds formed. ddugu.ac.inresearchgate.net
The prediction of intermolecular interaction energies is crucial for understanding the stability of this compound complexes, such as those formed with biological phosphates or other receptors. github.io High-level ab initio methods like MP2 are employed to calculate these energies. researchgate.net For example, the interaction energies between differently substituted this compound cations and a phosphate anion have been computed, revealing that the most stable complexes feature parallel interactions between the guanidinium and phosphate groups. researchgate.net Solvation effects, often modeled using a polarizable continuum model (PCM), are critical for obtaining realistic interaction energies in solution, as they can significantly stabilize the separated ions and thus reduce the interaction energy compared to the gas phase. researchgate.netresearchgate.net
| Species | Method | Calculated Property (λmax) | Experimental Property (λmax) | Reference |
|---|---|---|---|---|
| Neutral PHGU | TD-DFT (PBE0) | ~230 nm | A hypsochromic shift is observed upon protonation. | ddugu.ac.in |
| Protonated PHGU | TD-DFT (PBE0) | ~215 nm | ddugu.ac.in |
Coordination Chemistry of Phenylguanidinium Ligands
Design and Synthesis of Phenylguanidinium-Functionalized Ligands
The synthesis of this compound-functionalized ligands is often modular, allowing for systematic variation of their steric and electronic properties. beilstein-journals.orgresearchgate.net This adaptability is crucial for tailoring the resulting metal complexes for specific applications. rsc.org Common synthetic strategies involve the reaction of primary amines or their salts with cyanamides or the coupling of carbodiimides with amines.
A prevalent method for synthesizing N,N'-disubstituted guanidines involves the reaction of a substituted amine with a cyanamide (B42294) derivative. For instance, a series of N,N'-diphenyl and N-naphthyl-N'-phenyl guanidine (B92328) derivatives have been synthesized to explore their potential as ligands. nih.gov Another versatile approach involves creating chloroformamidinium chlorides from ureas and phosgene, which then react with primary diamines to form bis-guanidine functionalities. researchgate.net This method allows for the creation of a library of ligands with varied spacers connecting two guanidine units. researchgate.net
Furthermore, functional groups can be incorporated into the ligand backbone to create multidentate or specialized ligands. For example, phosphine (B1218219) moieties have been integrated into this compound structures to create P,N-ligands. beilstein-journals.orgresearchgate.net The synthesis of these ligands often starts from commercially available reagents and can be achieved in a few high-yielding steps. beilstein-journals.org One such approach involves the deprotonation of an imine precursor followed by reaction with a chlorophosphine. beilstein-journals.org
Below is a table summarizing selected synthetic approaches for this compound-functionalized ligands.
| Ligand Type | Precursors | Key Reaction Step | Reference |
| N,N'-Diphenylguanidines | Substituted anilines, Cyanamide | Addition of amine to cyanamide | nih.gov |
| Bis-guanidines | Ureas, Phosgene, Primary diamines | Formation of chloroformamidinium chloride, followed by reaction with diamine | researchgate.net |
| Phosphine-functionalized guanidines | Imine, t-BuLi, Chlorodiphenylphosphine | Deprotonation of imine and nucleophilic substitution on phosphine | beilstein-journals.org |
| Guanidinium-modified diphosphines | Bis(primary phosphine), Guanidine building block | Palladium-catalyzed coupling reaction | researchgate.net |
Complexation with Transition Metal Ions (e.g., Platinum, Copper)
This compound ligands readily form stable complexes with a variety of transition metals, with platinum and copper complexes being particularly well-studied. The formation of these complexes is typically achieved by reacting the ligand with a suitable metal salt precursor in an appropriate solvent.
Platinum Complexes: The coordination of this compound derivatives with platinum(II) has been explored extensively, often with the goal of developing novel therapeutic agents. researchgate.net Theoretical studies on model N-phenylguanidinium derivatives with PtCl₃⁻ and PtCl₂ have shown that complex formation is favorable. acs.orgnih.gov These calculations indicate that stable complexes can be formed in different coordination modes. acs.orgnih.gov Synthetically, platinum(II) complexes can be prepared by reacting aryl guanidines with platinum precursors. researchgate.net For example, the reaction can lead to simple coordination complexes or, under certain conditions, cyclometallated products where a C-H bond on the phenyl ring is activated. researchgate.net
Copper Complexes: this compound and related guanidine-derived ligands also form complexes with copper(II). The synthesis of these complexes often involves the reaction of a tri-substituted guanidine ligand with a copper(II) salt, such as copper(II) acetate (B1210297). researchgate.net The resulting complexes frequently feature a square planar or distorted square-pyramidal geometry around the copper center. researchgate.net In some cases, substituents on the phenyl ring, such as a methoxy (B1213986) group, can also coordinate to the copper(II) ion, influencing the final geometry. researchgate.net Ternary copper(II) complexes have also been synthesized using N,N-heterocyclic ligands in conjunction with other bridging ligands, showcasing the versatility of copper coordination chemistry. nih.gov
Characterization of this compound Metal Complexes
The characterization of this compound metal complexes relies on a combination of spectroscopic and structural analysis techniques. Methods such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction are crucial for elucidating the structure, coordination mode, and geometry of these compounds. researchgate.netd-nb.info
This compound ligands can adopt several coordination modes, the most common being monodentate and bidentate chelation.
Monodentate Coordination: In this mode, the ligand binds to the metal center through a single nitrogen atom, typically the imine nitrogen. at.ua Theoretical studies on the complexation of N-phenylguanidinium with PtCl₃⁻ suggest that the most stable complex involves a monodentate interaction through one of the NH₂ groups of the guanidinium (B1211019) moiety. acs.orgnih.gov This mode is common when the ligand is a neutral guanidine. at.ua
Bidentate Coordination: When the guanidinato ligand is deprotonated, it often acts as a bidentate, chelating ligand, forming a stable four-membered ring with the metal center. nih.govat.ua This κ²-N,N' coordination is the most common mode for monoanionic guanidinato ligands and provides significant stabilization to the metal complex. nih.gov Bidentate coordination has been observed in various platinum and palladium complexes. researchgate.net In some specifically designed ligands, such as those combining a guanidine with another donor group like a phosphine, bidentate P,N-coordination can occur, forming five- or six-membered chelate rings. beilstein-journals.org
The coordination geometry around the metal center is dictated by the metal ion's identity, its oxidation state, and the steric and electronic properties of the ligands. mdpi.com For instance, Pt(II) complexes with monodentate or bidentate guanidine ligands often exhibit a square planar geometry. researchgate.net Copper(II) complexes with tri-substituted guanidine ligands frequently adopt a square planar N₂O₂ core, which can be further modified to a square-pyramidal geometry if another donor group from the ligand interacts with the metal center. researchgate.net
A summary of common coordination modes is provided in the table below.
| Coordination Mode | Description | Metal Center Example | Reference |
| Monodentate | Ligand binds through one nitrogen atom. | Platinum(II) | acs.orgnih.gov |
| Bidentate (κ²-N,N') | Deprotonated ligand chelates through two nitrogen atoms, forming a 4-membered ring. | Platinum(II), Palladium(II) | nih.govresearchgate.net |
| Bidentate (P,N) | Ligand with separate phosphine and guanidine moieties binds through both P and N atoms. | Rhodium(I), Iridium(I) | beilstein-journals.org |
The coordination of a this compound ligand to a metal center induces significant changes in the electronic and structural properties of both the metal ion and the ligand. orientjchem.org These effects are fundamental to the reactivity and potential applications of the resulting complexes. rsc.org
Electronic Effects: The guanidinium group is a strong sigma-donor, which influences the electron density at the metal center. rsc.org Metal coordination, in turn, affects the electronic properties of the ligand. The interaction between the ligand's molecular orbitals and the metal's d-orbitals is key to understanding the complex's stability and reactivity. acs.org Analysis of the electron density and orbital interactions in Pt-phenylguanidinium complexes shows that the nature of the interaction (e.g., monodentate vs. bidentate) significantly impacts the electronic structure. nih.gov The electronic properties of the complex, such as its redox potential, can be fine-tuned by introducing electron-donating or electron-withdrawing groups on the phenyl ring of the ligand. rsc.org This tunability is a key advantage in designing metal complexes for specific catalytic or electronic applications. orientjchem.org
Applications in Organometallic Chemistry and Coordination Polymer Design
The unique properties of this compound metal complexes have led to their application in various fields, including organometallic catalysis and the construction of advanced materials like coordination polymers.
Organometallic Chemistry: Guanidinato-stabilized complexes are widely used in organometallic chemistry, particularly in catalysis. nih.govencyclopedia.pub The strong donor properties and steric tunability of these ligands make them effective for stabilizing reactive metal centers in various oxidation states. nih.gov For instance, cationic phosphine ligands featuring this compound groups have been successfully employed in the biphasic hydroformylation of alkenes, demonstrating high activity and regioselectivity. researchgate.net Furthermore, titanium and zirconium complexes bearing guanidine-phenolate ligands have been investigated as catalysts for the polymerization of lactide. rsc.org Organometallic compounds, in general, serve as homogeneous catalysts in numerous industrial processes, including hydrogenations and C-C coupling reactions. scribd.com
Coordination Polymer Design: The guanidinium cation's ability to form strong and directional hydrogen bonds, especially with carboxylate or sulfonate anions, makes it a valuable building block in supramolecular chemistry and the design of coordination polymers. anu.edu.au While much of this work involves hydrogen-bonded frameworks, the principles extend to coordination networks where the guanidinium ligand is part of a larger structure that coordinates to metal ions. The use of two-component systems (e.g., a cationic ligand and an anionic linker) allows for a modular or "isoreticular" approach to synthesizing related frameworks with varying properties. anu.edu.au Recently, 1-phenylguanidine (B1195490) has been utilized as a coordinating additive in the fabrication of perovskite solar cells. rsc.orgdiva-portal.orgnih.gov It forms strong complexes with lead iodide in the precursor solution, which helps to control the crystallization process, leading to more efficient and stable solar cell devices. rsc.orgdiva-portal.orgnih.gov This application highlights how the coordination chemistry of this compound can be harnessed for advanced materials design.
Supramolecular Chemistry and Molecular Recognition Involving Phenylguanidinium
Phenylguanidinium as a Key Motif for Hydrogen Bonding Networks
The guanidinium (B1211019) group is an exceptional hydrogen bond donor, a characteristic that is central to its role in supramolecular chemistry. anu.edu.au This capacity for strong and directional hydrogen bonding allows this compound to act as a powerful tecton, or building block, for the construction of ordered, non-covalent assemblies. anu.edu.auwikipedia.org In the solid state, these interactions are pivotal in directing the packing of molecules, a fundamental concept in crystal engineering. wikipedia.org
The planarity of the guanidinium group, combined with the multiple N-H donor sites, facilitates the formation of robust and predictable hydrogen bonding patterns, such as the common bidentate interaction with carboxylate anions. anu.edu.au In the crystal structure of this compound 5-nitrouracilate monohydrate, for instance, an extensive hydrogen-bonding network is observed, demonstrating the group's capacity to organize molecules into complex, three-dimensional arrays. uc.pt Similarly, in aluminophosphate synthesis, 1,3-Diphenylguanidine (B1679371) (DPG) directs the formation of a crystalline framework where the polar guanidinium groups are connected to the inorganic chains through a complex network of hydrogen bonds. csic.es This ability to form extensive interionic hydrogen bonds is a recurring theme in the crystal structures of guanidinium salts. researchgate.net The combination of hydrogen bonding with other non-covalent forces, such as π-π stacking involving the phenyl rings, provides a powerful strategy for designing and creating highly organized supramolecular architectures. csic.esmpg.de
Anion Recognition and Binding Mechanisms
The positively charged guanidinium group is a preeminent recognition motif for anions in both biological and artificial systems. ddugu.ac.innih.gov Its pKa of approximately 13.5 ensures it remains protonated over a wide pH range, allowing it to function effectively as an anion receptor through a combination of charge pairing and hydrogen bonding. researchgate.net The delocalization of the positive charge across the guanidinium group facilitates strong interactions, particularly with oxoanions like phosphates and carboxylates. ddugu.ac.inresearchgate.net This inherent ability has led to the widespread incorporation of the guanidinium functionality into synthetic receptors designed for the selective binding of various anionic guest molecules. researchgate.netrsc.org
When the this compound moiety is integrated into a larger system containing a chromophore, anion binding can trigger a detectable optical response. barbatti.org This forms the basis for colorimetric and spectroscopic anion sensors. barbatti.orgresearchgate.net The binding event alters the electronic environment of the chromophore, leading to a shift in its absorption spectrum, which can be correlated with the anion's properties, such as its basicity and hydrogen-bonding strength. barbatti.orgresearchgate.net
Experimental investigations into the anion binding properties of this compound-based receptors have been conducted using a variety of techniques, most notably Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy. mdpi.comd-nb.info These methods allow for the elucidation of binding stoichiometry and the quantification of binding affinities.
¹H NMR titration is a powerful tool to probe the interactions between a host and an anionic guest. mdpi.com In a study of a urea-based macrocycle, the addition of anions like fluoride (B91410), chloride, dihydrogen phosphate (B84403), and acetate (B1210297) caused downfield shifts in the N-H proton signals, indicating hydrogen bond formation between the receptor and the anion. mdpi.com For this compound salts, spectral shifts observed in UV-Vis spectroscopy have been shown to correlate with anion basicity and the strength of the hydrogen bonds formed. barbatti.org
A series of wedge-shaped 3,4,5-(tris(tetradecyloxy))-phenylguanidinium salts were synthesized with a range of anions (X = Cl⁻, Br⁻, I⁻, BF₄⁻, PF₆⁻, SCN⁻, NO₃⁻, etc.) to study counterion effects. rsc.org The binding affinities of receptors containing guanidinium groups have been determined for various anions, showing selectivity based on the anion's geometry and charge distribution. For example, some receptors show a preference for oxoanions over spherical halides due to the formation of multiple, parallel hydrogen bonds. researchgate.net
| Receptor Type | Anions Studied | Experimental Technique | Key Findings | Reference |
|---|---|---|---|---|
| Chromophore-guanidine derivatives | CF₃SO₃⁻, NO₃⁻, HCOO⁻, CH₃COO⁻, F⁻ | UV-Vis Spectroscopy | Spectral shifts upon anion binding correlate to anion basicity and H-bonding strength. | barbatti.org |
| Urea-based molecular cleft | Halides (F⁻, Cl⁻, Br⁻, I⁻), Oxoanions (AcO⁻, H₂PO₄⁻, HCO₃⁻, HSO₄⁻, NO₃⁻) | UV-Vis & ¹H NMR Titration | Forms 1:2 complexes; binding affinity order for halides is F⁻ > Cl⁻ > Br⁻ > I⁻. | mdpi.com |
| Wedge-shaped this compound salts | Cl⁻, Br⁻, I⁻, BF₄⁻, PF₆⁻, SCN⁻, NO₃⁻ | DSC, POM, X-ray Diffraction | Counterion identity significantly influences liquid crystalline self-assembly. | rsc.org |
| Adamantyl aminoguanidine (B1677879) receptors | Oxoanions, Iodide | ¹H NMR Titration | Showed preference for oxoanions over spherical iodide due to binding patterns. | researchgate.net |
Computational chemistry provides invaluable insights into the nature of host-guest interactions that are often difficult to probe experimentally. mdpi.comnih.gov Methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations are employed to model the complexation of anions by this compound-based systems. barbatti.orgcsic.esnih.gov These studies can predict binding energies, geometries of the host-guest complexes, and the specific non-covalent interactions responsible for binding, such as hydrogen bonds and electrostatic forces. mdpi.comresearchgate.net
For instance, Time-Dependent DFT (TD-DFT) calculations have been used to simulate the UV/Vis spectra of phenylguanidine and its complexes with various anions. barbatti.orgresearchgate.net These simulations revealed that protonation of the guanidine (B92328) group causes a hypsochromic (blue) shift in the absorption bands, which is then reduced upon complexation with an anion. researchgate.net The magnitude of this reduction correlates with the anion's basicity, confirming experimental observations. barbatti.org
Computational studies on 1,3-Diphenylguanidine (DPG) showed its strong tendency to form a surfactant-like configuration in water, with the polar guanidinium groups facing the water and the hydrophobic phenyl groups self-associating in the core. csic.es Theoretical explorations of guanidinium-anion complexes, such as with chloride and sulfate, have identified the most stable binding arrangements. For chloride, a pincer-like interaction is favored, while for sulfate, a multitude of stable dimer and trimer complexes are possible, highlighting the versatility of the guanidinium binding motif. researchgate.net These computational models are crucial for rationalizing observed anion selectivity and for the a priori design of new receptors with tailored properties. mdpi.com
| System Studied | Computational Method | Key Insights | Reference |
|---|---|---|---|
| Phenylguanidine-anion complexes | TD-DFT (PBE0, CAM-B3LYP functionals) | Protonation causes a blue shift in UV/Vis spectra, which is reduced by anion complexation. Spectral shifts correlate with anion basicity. | barbatti.orgresearchgate.net |
| 1,3-Diphenylguanidine (DPG) in water | Computational Simulations | DPG shows a strong tendency to self-assemble, forming aggregates with hydrophobic cores and hydrophilic guanidinium surfaces. | csic.es |
| Guanidinium with Chloride and Sulfate | MP2/6-31+G*, AIM, NBO | Identified stable 1:1 and 2:1 complexes with chloride and numerous stable complexes with sulfate, analyzing the nature of the H-bonds. | researchgate.net |
| Ammonium (B1175870) and Guanidinium Cavitand Hosts | MD Simulations | Emphasized the diverse non-covalent interactions guanidinium can form compared to ammonium, and the plasticity of the anion's hydration shell upon binding. | nih.gov |
Self-Assembly Phenomena of this compound Systems
Self-assembly is the autonomous organization of components into ordered structures, driven by non-covalent interactions. researchgate.net this compound derivatives are excellent candidates for self-assembly due to the combination of the hydrophilic, charge-delocalized guanidinium headgroup and the often hydrophobic phenyl-containing backbone. csic.esresearchgate.net This amphiphilic character, coupled with the directional hydrogen bonding of the guanidinium group and potential π-π stacking of the phenyl rings, drives the formation of a wide array of supramolecular structures. csic.esrsc.orguakron.edu The process is a cornerstone of supramolecular chemistry, enabling the construction of complex materials from simple molecular precursors. mpg.de
The nature of the self-assembled structures can be controlled by modifying the molecular design of the this compound compound, such as by adding long alkyl chains to create surfactants, or by changing the counter-anion. rsc.orgresearchgate.net These assemblies are often responsive to environmental stimuli, a key feature for applications in materials science and nanotechnology. researchgate.net
The introduction of long hydrocarbon chains to a this compound core creates amphiphilic molecules capable of self-assembling in solution. researchgate.net Depending on the specific molecular structure and the conditions (e.g., concentration, solvent), these amphiphiles can form various supramolecular aggregates like micelles, vesicles, or larger frameworks. researchgate.netresearchgate.netarxiv.org
Micelles and Vesicles: Long-chain guanidinium surfactants, such as dodecylguanidine (B90949) hydrochloride, have been shown to form micelles in aqueous solution. researchgate.net Thermodynamic studies suggest that attractive forces, including hydrogen bonding between the guanidinium headgroups (mediated by water), facilitate this assembly. researchgate.net Polymeric systems incorporating guanidinium have also been designed to self-assemble into micelles. rsc.org For example, guanidinium-functionalized helical polymers can form spherical micelles in water, which can be used for applications like ablating biofilms. rsc.org Vesicles, which are bilayered spherical structures, have been formed from the host-guest complexation between a cationic pillar researchgate.netarene and a sulfonate guest, demonstrating a non-covalent approach to these assemblies. nih.gov While not directly this compound, this illustrates a common strategy in supramolecular assembly that can be applied to guanidinium systems. researchgate.netmdpi.com
Frameworks: The strong, directional hydrogen bonding capabilities of the guanidinium group have been harnessed to build extended, stable self-assembled frameworks. anu.edu.au These materials are distinct from metal-organic frameworks (MOFs) as they are held together primarily by hydrogen bonds rather than coordination bonds. anu.edu.au this compound has been identified as a potentially useful, though underutilized, cation for this purpose. anu.edu.au The synthesis of a one-dimensional aluminophosphate framework directed by 1,3-diphenylguanidine showcases the potential for creating crystalline hybrid organic-inorganic materials. csic.es
Crystal engineering is the design and synthesis of functional solid-state structures by controlling intermolecular interactions. wikipedia.orgias.ac.in The this compound cation is a valuable component in this field due to its predictable and robust hydrogen-bonding capabilities and the potential for π-π stacking interactions from the phenyl group. csic.esuc.pt By carefully selecting the this compound salt and the counter-anion, chemists can guide the assembly of molecules into specific crystalline arrangements with desired topologies and properties. uc.ptrsc.org
A key strategy in crystal engineering is the use of "supramolecular synthons"—robust and recurring intermolecular recognition motifs. wikipedia.org The bidentate hydrogen-bonding interaction between a guanidinium cation and a carboxylate or sulfonate anion is a prime example of such a synthon. anu.edu.au This predictable interaction has been used to construct a variety of well-ordered materials. anu.edu.au
In the crystal structure of this compound 5-nitrouracilate monohydrate, the cations and anions, along with water molecules, are organized into a complex three-dimensional architecture sustained by a network of hydrogen bonds. uc.pt The conformation of the this compound cation itself can vary within the crystal lattice, demonstrating its flexibility in accommodating different packing arrangements. uc.pt The interplay between hydrogen bonding, coordination bonds, and other weak interactions like C-H···π contacts allows for the construction of intricate supramolecular architectures, including one-, two-, or three-dimensional networks. rsc.orgmdpi.com This control over solid-state organization is fundamental to developing new materials with specific optical, electronic, or mechanical properties. wikipedia.org
Host-Guest Chemistry with this compound Receptors
Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule or ion, held together by non-covalent interactions. wikipedia.org The guanidinium group is a particularly effective recognition motif for anions due to its ability to form multiple hydrogen bonds and engage in charge-pairing interactions over a wide pH range. researchgate.net The this compound moiety, integrated into larger macrocyclic or acyclic structures, creates sophisticated receptors for molecular recognition.
A significant area of research is the development of this compound-based receptors for the selective binding of anions. researchgate.netrsc.org These receptors often utilize a pre-organized structure to orient the this compound groups for optimal interaction with the target anion.
One prominent example involves the incorporation of the this compound unit into calixarene (B151959) scaffolds. Calixarenes are macrocyclic compounds that provide a versatile platform for constructing receptors with well-defined cavities. wikipedia.org Researchers have synthesized calix mdpi.compyrroles functionalized with this compound groups. osti.gov These receptors have demonstrated the ability to strongly bind and extract anions such as sulfate, perrhenate, and pertechnetate. osti.gov The calixarene framework serves to position the this compound binding sites, enhancing the selectivity and affinity for the guest anion.
Furthermore, guanidinium-functionalized calixarenes have been developed for the recognition of biologically important molecules. thno.org For instance, a guanidinium--functionalized calix nih.govarene derivative has shown a very high binding affinity for lysophosphatidic acid (LPA), a signaling molecule. thno.org The binding is achieved through a combination of charge-assisted hydrogen bonds between the guanidinium groups and the phosphate head of LPA, as well as hydrophobic interactions with the alkyl chains. thno.org The binding affinity for this complex was determined to be (1.6 ± 0.1) × 10⁸ M⁻¹. thno.org
The binding properties of these host-guest systems are typically investigated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Vis spectroscopy, and fluorescence spectroscopy. researchgate.net These methods allow for the determination of the association constant (Ka), which quantifies the strength of the host-guest interaction.
Table 2: Examples of this compound-Based Host-Guest Systems
| Host Molecule | Guest Anion/Molecule | Key Interactions |
| This compound-functionalized Calix mdpi.compyrrole | Sulfate (SO₄²⁻), Perrhenate (ReO₄⁻), Pertechnetate (TcO₄⁻) | Hydrogen bonding, electrostatic interactions |
| Guanidinium-functionalized Calix nih.govarene | Lysophosphatidic Acid (LPA) | Charge-assisted hydrogen bonds, hydrophobic interactions |
This table provides examples of host-guest systems where a this compound or a related guanidinium moiety is part of the receptor. The information is based on findings reported in the cited literature. osti.govthno.org
Catalytic Applications of Phenylguanidinium Systems
Phenylguanidinium as an Organocatalyst or Co-catalyst in Organic Transformations
The strong basicity and hydrogen-bond donating capabilities of the guanidinium (B1211019) group, combined with the steric and electronic influence of its phenyl substituents, allow this compound derivatives to function as potent organocatalysts. rsc.org These catalysts operate through various activation modes, primarily involving hydrogen bonding to stabilize anionic intermediates or transition states. rsc.org Chiral this compound catalysts have been developed and are particularly effective in a range of asymmetric transformations, where they create a well-defined chiral environment to control stereoselectivity. rsc.orgresearchgate.net
Research has demonstrated the efficacy of chiral guanidine (B92328) derivatives in numerous fundamental organic reactions, achieving high efficiency and stereoselectivity. rsc.org For instance, they have been employed in Michael additions, aldol (B89426) reactions, and cyclization reactions. nih.govnih.gov In some systems, the this compound salt acts as a co-catalyst, working in synergy with another catalyst to enhance performance. An example is the use of guanidinium salts as additives in (S)-proline-catalyzed aldol reactions, where they can influence the diastereoselectivity of the product. nih.gov A notable application involves a dual catalytic system comprising a chiral guanidinium salt and a copper(I) salt (CuBr) for the asymmetric one-pot hydrocyanation/Michael reaction of α-aryl diazoacetates, yielding cyanide-containing pyrrolidine-2,5-diones with excellent stereoselectivities. rsc.org
The catalytic activity is often attributed to the ability of the guanidinium cation to act as a bifunctional catalyst, activating both the nucleophile and the electrophile through a network of hydrogen bonds. rsc.org This dual activation lowers the energy barrier of the reaction, leading to enhanced rates and selectivities.
Table 1: Performance of this compound Systems in Organocatalytic Transformations
| Reaction Type | Catalyst/Co-catalyst | Substrates | Product | Yield (%) | Stereoselectivity |
| Aldol Reaction | (S)-proline / Guanidinium Salt 20 | Cyclohexanone, 4-Chlorobenzaldehyde | anti-Aldol Adduct | >99 (conversion) | 96:4 dr, 99% ee (anti) |
| Aza-Michael Addition | Guanidine-Substituted Oxanorbornane | Azoles, Dimethyl acetylenedicarboxylate | Polycyclic Guanidines | N/A | N/A |
| Hydrocyanation/Michael Reaction | Chiral Guanidinium Salt / CuBr | α-Aryl Diazoacetates, N-Phenylmaleimides | Pyrrolidine-2,5-diones | up to 94% | >20:1 dr, up to 99% ee |
This compound-Functionalized Ligands in Transition Metal Catalysis
The incorporation of this compound groups into ligands for transition metal catalysis serves multiple purposes. The strong σ-donating ability of the guanidinyl nitrogen can influence the electronic properties of the metal center, while the cationic charge of the guanidinium moiety can be used to immobilize the catalyst, particularly in ionic liquid phases, facilitating its separation and recycling. annualreviews.orgtue.nl
In the field of hydroformylation, a crucial industrial process for aldehyde synthesis, this compound-functionalized phosphine (B1218219) ligands have been developed to enhance catalyst performance and recyclability. annualreviews.orgnih.gov Researchers have designed ligands such as bis(m-phenylguanidinium)phenylphosphine and guanidinium-modified xantphos (B1684198) ligands for rhodium-catalyzed hydroformylation. researchgate.netuct.ac.za
These cationic ligands enable the effective immobilization of the rhodium catalyst in an ionic liquid, such as 1-n-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM][PF6]). annualreviews.orgresearchgate.net This creates a biphasic system where the substrates (e.g., 1-octene) reside in an organic phase and the catalyst is sequestered in the ionic liquid phase. This approach allows for continuous operation in fixed-bed reactors and has been shown to maintain catalyst activity over multiple cycles with minimal rhodium leaching. annualreviews.orguct.ac.za The guanidinium group can also play a role in substrate preorganization through hydrogen bonding, for example, with unsaturated carboxylic acids, leading to very high regioselectivity for the linear aldehyde product. nih.govresearchgate.net
Table 2: this compound-Functionalized Ligands in Rh-Catalyzed Hydroformylation
| Ligand | Substrate | Catalyst System | Conditions | Key Finding |
| Bis(m-phenylguanidinium)phenylphosphine | Propene, 1-Octene | Rh-complex immobilized in [BMIM][PF6] on silica (B1680970) (SILP) | Continuous gas- and liquid-phase | First continuous fixed-bed liquid-phase hydroformylation with SILP catalysts. researchgate.netproquest.com |
| Guanidinium-modified Xantphos | 1-Octene | Rh(acac)(CO)2 in [BMIM][PF6] | Biphasic liquid system | Good activity with Rh leaching below detection limits; catalyst recyclable for up to four runs. uct.ac.za |
| Guanidinium-functionalized phosphine | 3-Butenoic acid | Rh-complex | Homogeneous | High selectivity for the linear product (l:b ratio of 41) due to substrate preorganization. nih.gov |
Beyond hydroformylation, the this compound group has been utilized as a directing group in palladium-catalyzed C-H functionalization reactions. In this strategy, the guanidine moiety on an aromatic ring coordinates to the palladium(II) catalyst, directing the activation of a C-H bond at the ortho position. nih.gov This approach enables the direct arylation and olefination of arylguanidines under mild conditions, forming C-C bonds with unactivated arenes or acrylates.
A plausible mechanism involves the formation of a cyclopalladated intermediate through chelation-assisted C-H activation. nih.gov This strategy avoids the need for pre-functionalized substrates (e.g., organohalides or organometallic reagents) that are typical in traditional cross-coupling reactions like the Suzuki or Heck reactions, thus offering a more atom-economical route to substituted arylguanidines. While the use of this compound-functionalized ancillary ligands (like phosphines or N-heterocyclic carbenes) in traditional cross-coupling is less explored, the directing group capability of the core structure itself represents a significant application in this area.
Green Chemistry Approaches in Catalysis with this compound Tags (e.g., biphasic systems, ionic liquids)
A significant advantage of using this compound tags in catalysis is the ability to design more environmentally benign processes, particularly through catalyst immobilization and recycling. annualreviews.org The inherent ionic charge of the this compound group makes it highly suitable for anchoring catalysts in polar or ionic liquid phases. uct.ac.za
This principle is effectively demonstrated in the biphasic hydroformylation systems described previously. By attaching this compound groups to a phosphine ligand, the resulting rhodium complex becomes highly soluble in an ionic liquid but insoluble in the less polar product phase. annualreviews.orgtue.nl This liquid-liquid biphasic system allows for straightforward separation of the product by simple decantation, while the catalyst remains sequestered in the ionic liquid phase, ready for reuse in subsequent batches. uct.ac.za This methodology avoids complex separation procedures and minimizes the loss of the expensive precious metal catalyst. annualreviews.org
The use of Supported Ionic Liquid Phase (SILP) catalysts, where a rhodium complex with a bis(m-phenylguanidinium)phenylphosphine ligand is immobilized in a thin layer of ionic liquid on a solid support like silica, further advances this green approach. researchgate.netproquest.com This technique allows for the use of these catalysts in continuous fixed-bed reactors, merging the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and continuous operation). researchgate.net
Design Principles for Enhanced Catalytic Activity and Recyclability
The rational design of this compound-based catalysts focuses on tuning their structural and electronic properties to optimize performance and facilitate reuse. Key principles include modifying the catalyst's reactivity through electronic and steric adjustments and ensuring its recoverability through immobilization strategies.
For Organocatalysis:
Stereocontrol: The design of chiral this compound catalysts is paramount for asymmetric synthesis. rsc.org Chirality is typically introduced by using backbones derived from chiral sources, such as amino acids or 1,1'-bi-2-naphthol (B31242) (BINOL). rsc.org The rigid and well-defined three-dimensional structure of these catalysts creates an effective chiral pocket around the active site, controlling the approach of substrates and thus the stereochemical outcome of the reaction.
Hydrogen Bonding and Basicity: The catalytic activity is heavily dependent on the hydrogen-bonding ability and Brønsted basicity of the guanidinium group. rsc.org These properties can be fine-tuned by altering the substituents on both the phenyl rings and the guanidinium nitrogen atoms. Electron-withdrawing groups on the phenyl rings can increase the acidity of the N-H protons, enhancing hydrogen-bond donor strength, which is crucial for stabilizing anionic transition states. Computational studies are often employed to understand these noncovalent interactions and predict their influence on enantioselectivity. rsc.org
For Transition Metal Catalysis and Recyclability:
Ligand Architecture: When incorporated into ligands, the this compound moiety's position and connectivity are critical. For instance, in phosphine ligands used for hydroformylation, the guanidinium group is placed to enable interaction with the substrate without interfering with the metal's coordination sphere. nih.gov
Immobilization and Recyclability: The primary design principle for recyclability is the use of the cationic this compound group as an "ionic tag". annualreviews.orguct.ac.za This allows for strong electrostatic interactions with polar supports or dissolution in ionic liquids, enabling biphasic catalysis or supported liquid-phase systems. tue.nlresearchgate.net This strategy effectively immobilizes the molecular catalyst, preventing its loss during product separation and allowing for multiple reuse cycles, which is critical for the sustainable use of expensive transition metal catalysts. uct.ac.za
Advanced Materials Science and Functional Materials Design
Phenylguanidinium-Functionalized Polymers and Copolymers
The functionalization of polymers with this compound groups imparts unique characteristics, including enhanced stability and the ability to self-assemble into complex nanostructures. These properties are being actively explored for the development of high-performance materials.
Synthesis and Characterization of Poly(this compound isocyanide)
The synthesis of poly(this compound isocyanide) involves a multi-step process that begins with the polymerization of a suitable phenyl isocyanide monomer, followed by the introduction of the guanidinium (B1211019) functionality. While direct polymerization of a this compound isocyanide monomer is challenging, a common strategy involves the polymerization of a precursor monomer, such as 4-isocyanophenylamine, followed by a post-polymerization modification to introduce the guanidinium group.
The polymerization of phenyl isocyanide monomers can be achieved through various methods, including the use of palladium(II) or nickel(II) catalysts, to yield helical poly(phenyl isocyanide) backbones. The resulting polymer can then be functionalized by reacting the primary amine groups with a guanylating agent, such as N,N'-di-Boc-N''-triflylguanidine, followed by deprotection to yield the final poly(this compound isocyanide).
Characterization of the resulting polymer is crucial to confirm its structure and properties. Key analytical techniques include:
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the characteristic vibrational modes of the guanidinium group and the isocyanide linkage in the polymer backbone.
Gel Permeation Chromatography (GPC): GPC is utilized to determine the molecular weight and polydispersity of the polymer.
| Characterization Technique | Expected Observations for Poly(this compound isocyanide) |
| ¹H NMR | Appearance of signals corresponding to the protons of the phenyl ring and the guanidinium group (NH and NH₂ protons). |
| ¹³C NMR | Presence of characteristic peaks for the carbons of the phenyl ring, the isocyanide carbon, and the guanidinium carbon. |
| FTIR | Characteristic absorption bands for N-H stretching and bending vibrations of the guanidinium group, and the C≡N stretching of the isocyanide group. |
| GPC | Provides information on the average molecular weight (Mn and Mw) and the distribution of polymer chain lengths (PDI). |
Self-Assembly of this compound-Containing Polymeric Materials into Nanoparticles and Structures
Amphiphilic block copolymers containing this compound units as the hydrophilic block can self-assemble in selective solvents to form a variety of well-defined nanostructures, such as micelles and vesicles. This self-assembly is driven by the balance of hydrophobic and hydrophilic interactions, as well as the strong hydrogen-bonding capabilities of the guanidinium groups.
For instance, a diblock copolymer comprising a hydrophobic block, such as polystyrene, and a hydrophilic poly(this compound isocyanide) block will spontaneously form core-shell micelles in an aqueous environment. The hydrophobic polystyrene chains form the core of the micelle, while the hydrophilic this compound segments form the corona, interacting with the surrounding water molecules.
The morphology of the resulting nanoparticles can be influenced by several factors, including:
The relative block lengths of the hydrophobic and hydrophilic segments.
The concentration of the polymer in solution.
The nature of the solvent.
These self-assembled structures have potential applications in areas such as nano-reactors and encapsulation and delivery systems.
| Block Copolymer Architecture | Self-Assembled Structure | Driving Forces |
| Polystyrene-block-poly(this compound isocyanide) | Spherical micelles | Hydrophobic interactions, Hydrogen bonding |
| Poly(ethylene oxide)-block-poly(this compound isocyanide) | Vesicles (polymersomes) | Hydrophobic interactions, Hydrogen bonding, Chain packing parameters |
Investigations into the Alkaline Stability of this compound-Functionalized Ionomers
Guanidinium-based cations have been investigated as functional groups in anion exchange membranes (AEMs) for applications such as fuel cells and water electrolyzers, owing to their potential for high alkaline stability. The stability of the this compound cation is attributed to its resonance stabilization, which delocalizes the positive charge over several nitrogen atoms, making it less susceptible to nucleophilic attack by hydroxide (B78521) ions.
Conversely, other studies have highlighted the excellent alkaline stability of certain guanidinium-functionalized polymers. The key to achieving high stability lies in designing polymer architectures that protect the cationic group and its linkage from degradation pathways. Strategies to enhance stability include the use of ether-bond-free polymer backbones and the incorporation of flexible spacer chains between the backbone and the guanidinium group.
| Polymer Backbone | Cationic Group | Alkaline Stability Findings | Reference |
| Poly(phenylene) | Benzyl (B1604629) pentamethylguanidinium | >25% decrease in conductivity and IEC after 1 day in 4 M KOH at 90 °C | barbatti.org |
| Poly(phenylene oxide) | Quaternary ammonium (B1175870) | Degradation of ammonium groups and backbone ether cleavage in 2 M NaOH at 80 °C | researchgate.net |
| N-methylquinuclidinium-based polymer | N-methylquinuclidinium | No chemical decomposition or conductivity decay in 10 M NaOH at 80 °C for over 1800 hours | nih.gov |
Stimuli-Responsive this compound Materials
Stimuli-responsive materials, which undergo a change in their physical or chemical properties in response to an external trigger, are of great interest for a variety of applications. The incorporation of this compound groups into polymer structures can impart pH- and thermo-responsive behavior.
The guanidinium group has a high pKa value, meaning it remains protonated over a wide pH range. However, subtle changes in the protonation state or the surrounding ionic environment can influence the polymer's conformation and solubility. For example, guanidine-containing polymers have been shown to exhibit pH-dependent drug loading and release profiles nih.gov.
Thermo-responsive behavior can be achieved by combining this compound moieties with thermo-sensitive polymer segments, such as poly(N-isopropylacrylamide) (PNIPAM). The lower critical solution temperature (LCST) of PNIPAM can be modulated by the presence of the ionic guanidinium groups, leading to materials that undergo a phase transition at a specific temperature. This property can be exploited for applications in controlled release and smart hydrogels. For example, the gelation temperature of a pH- and thermo-responsive hydrogel composed of methoxy (B1213986) PEG-b-poly(L-lysine)-b-poly(L-valine) was found to decrease with increasing pH due to the deprotonation of amine groups mdpi.com.
Applications in Chemical Sensing and Sensor Development (excluding biological detection in human systems)
The ability of the guanidinium group to form strong hydrogen bonds with anions has been harnessed in the development of chemical sensors. This compound-based receptors can be designed to selectively bind specific anions, leading to a detectable optical or electrochemical signal.
Colorimetric Sensors: These sensors produce a visible color change upon binding with the target anion. The design often involves a chromophore linked to the this compound recognition site. The binding event alters the electronic properties of the chromophore, resulting in a shift in its absorption spectrum. For instance, chromogenic sensors containing thiourea (B124793) and nitro-functionalized phenyl groups have been developed for the selective detection of fluoride (B91410), acetate (B1210297), and dihydrogen phosphate (B84403) anions, with detection limits in the micromolar range scholaris.ca.
Fluorescent Sensors: These sensors utilize a change in fluorescence intensity or wavelength upon anion binding. The this compound group can act as a recognition site that, upon binding an anion, modulates the fluorescence of a nearby fluorophore through mechanisms such as photoinduced electron transfer (PET) or internal charge transfer (ICT). Guanidine-based dual-responsive probes have been synthesized for the fluorometric detection of fluoride anions rsc.org.
The selectivity of these sensors can be tuned by modifying the structure of the this compound receptor and the signaling unit.
| Sensor Type | Target Anion | Sensing Mechanism | Detection Limit | Reference |
| Colorimetric | F⁻, H₂PO₄⁻, Ac⁻ | Hydrogen bonding and deprotonation | 5.45 x 10⁻⁷ M (for F⁻) | scholaris.ca |
| Fluorescent | F⁻ | Turn-on fluorescence | Not specified | rsc.org |
| Colorimetric | CN⁻ | Deprotonation and addition | Not specified | researchgate.net |
This compound in Biomimetic Systems and Hybrid Materials (focus on material properties and assembly)
Biomimetic materials science seeks to emulate the strategies that nature uses to create complex, functional materials. The this compound group, with its ability to engage in specific molecular recognition and direct the assembly of inorganic and organic components, is a valuable tool in this field.
In the context of biomineralization, the guanidinium group, found in arginine-rich proteins, plays a crucial role in controlling the nucleation and growth of inorganic crystals, such as calcium carbonate. Synthetic systems incorporating this compound moieties can mimic this function. For example, self-assembling peptides containing phenylalanine, which can be functionalized with guanidinium groups, have been shown to form ordered nanostructures that can template the growth of inorganic materials rsc.org.
Future Research Directions and Concluding Outlook
Emerging Synthetic Methodologies for Phenylguanidinium Derivatives
The synthesis of this compound derivatives continues to be an area of active research, driven by the diverse applications of these compounds. Recent methodologies focus on improving efficiency, selectivity, and the ability to introduce a wide range of functional groups.
One emerging trend is the development of novel cyclization reactions to create complex, polycyclic structures containing the this compound moiety. For instance, researchers have explored the double C-H functionalization and cyclization of 1,3-ene-dienes initiated by chiral magnesium biphosphate, leading to the formation of tricyclic systems. mdpi.com Another approach involves the intramolecular radical cyclization of 1,6-enynes, initiated by triethylborane, to produce polysubstituted alkylidene piperidines, which can be precursors to complex this compound derivatives. mdpi.com
Furthermore, metal-catalyzed reactions are being increasingly utilized for the synthesis of substituted this compound compounds. Gold(I)-catalyzed intramolecular dearomatization/cyclization of N-geranylanilines represents a powerful method for constructing intricate molecular architectures. mdpi.com The hydrogenation and reduction of substituted pyridines, often in combination with functionalization in a one-pot process, provides an efficient route to piperidine-based phenylguanidiniums. mdpi.com
In addition to these cyclization and metal-catalyzed methods, classical approaches are being refined. The synthesis of previously undescribed derivatives of diphenylguanidine has been achieved, with their structures confirmed by a suite of analytical techniques including ¹H and ¹³C NMR, IR spectroscopy, X-ray structural analysis, and mass spectrometry. researchgate.net
A summary of emerging synthetic strategies is presented in the table below:
| Synthetic Strategy | Description | Key Features |
| Chiral Magnesium Biphosphate-Initiated Cyclization | Double C-H functionalization/cyclization of 1,3-ene-dienes. | Forms two cycles in a stereoselective manner. |
| Intramolecular Radical Cyclization | Triethylborane-initiated cyclization of 1,6-enynes. | Involves a complex radical cascade to form six-membered rings. |
| Gold(I)-Catalyzed Cyclization | Intramolecular dearomatization/cyclization of N-geranylanilines. | Enables the synthesis of complex, polysubstituted structures. |
| One-Pot Hydrogenation and Functionalization | Reduction of substituted pyridines followed by in-situ functionalization. | Increases synthetic efficiency and reduces costs. |
| Refinement of Classical Methods | Optimization of traditional synthetic routes to diphenylguanidine derivatives. | Allows for the synthesis of novel, previously inaccessible compounds. researchgate.net |
Advanced Spectroscopic and Imaging Techniques for this compound Characterization
The detailed characterization of this compound derivatives is crucial for understanding their structure-property relationships and for quality control. A range of advanced spectroscopic and imaging techniques are employed for this purpose.
Spectroscopic Techniques:
Spectroscopic methods provide valuable information about the chemical structure, bonding, and electronic properties of this compound compounds. iipseries.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental techniques for elucidating the molecular structure of this compound derivatives. researchgate.net Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), can provide further insights into the connectivity of atoms within the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational modes of functional groups present in this compound compounds, such as the C=N and N-H stretching vibrations of the guanidinium (B1211019) group. researchgate.netunizar-csic.es
Mass Spectrometry (MS): High-resolution mass spectrometry is essential for determining the precise molecular weight and elemental composition of newly synthesized this compound derivatives. researchgate.net
UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the molecule and can provide information about the conjugation and chromophoric systems present. unizar-csic.es
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can be used to determine the elemental composition and chemical states of atoms on the surface of materials containing this compound. unizar-csic.esresearchgate.net
Imaging Techniques:
Advanced imaging techniques allow for the visualization of this compound-containing materials at high resolution, providing information about their morphology and spatial distribution.
Confocal Microscopy: This technique provides high-resolution optical images with the ability to create 3D reconstructions, which can be useful for studying the distribution of fluorescently-labeled this compound derivatives in biological or material samples. nih.govresearchgate.net
Two-Photon Microscopy (TPM): TPM offers deeper tissue penetration and lower phototoxicity compared to confocal microscopy, making it suitable for in vivo imaging applications. nih.govresearchgate.net
X-ray Microscopy (XRM): XRM can be used to image the internal structure of materials with a resolution between that of optical and electron microscopy. mdpi.com The use of gold nanoparticles as contrast agents can enhance the imaging of this compound-containing structures. mdpi.com
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These electron microscopy techniques provide ultra-high-resolution images of the surface morphology (SEM) and internal structure (TEM) of materials. researchgate.netmdpi.com
| Technique | Information Obtained |
| NMR Spectroscopy | Molecular structure and connectivity. |
| IR Spectroscopy | Presence of functional groups. |
| Mass Spectrometry | Molecular weight and elemental composition. |
| UV-Visible Spectroscopy | Electronic transitions and conjugation. |
| X-ray Photoelectron Spectroscopy | Surface elemental composition and chemical states. |
| Confocal & Two-Photon Microscopy | 3D distribution of fluorescently labeled compounds. |
| X-ray Microscopy | Internal structure of materials. |
| Electron Microscopy (SEM & TEM) | Surface morphology and internal ultrastructure. |
Computational Advances in Predicting this compound Behavior and Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the behavior and reactivity of this compound derivatives. nih.govmdpi.com These methods provide insights into molecular properties that are often difficult or impossible to obtain through experimental measurements alone.
DFT calculations can be used to determine a wide range of properties, including:
Optimized Geometries: Predicting the most stable three-dimensional structure of this compound molecules. researchgate.net
Vibrational Frequencies: Simulating the IR and Raman spectra of these compounds, which aids in the interpretation of experimental data. researchgate.net
Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the electronic transitions and reactivity of the molecule. nih.gov The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. nih.gov
Reactivity Descriptors: DFT can be used to calculate various reactivity descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index. asrjetsjournal.orgresearchgate.net These descriptors provide a quantitative measure of the molecule's tendency to donate or accept electrons and to participate in chemical reactions. nih.gov
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within a molecule, allowing for the prediction of reactive sites for electrophilic and nucleophilic attack. nih.govasrjetsjournal.org
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about the bonding and charge transfer within the molecule. nih.govresearchgate.net
Recent advances in computational methods, such as the use of hybrid functionals and the inclusion of solvent effects, have significantly improved the accuracy of these predictions. nih.gov For example, the M06-2X functional with the Def2TZVP basis set has been shown to provide excellent agreement with experimental data for related systems. nih.gov
| Computational Method | Predicted Property |
| DFT Geometry Optimization | Stable 3D molecular structure. |
| DFT Frequency Calculation | Vibrational spectra (IR and Raman). |
| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energies and gap, electronic reactivity. |
| Conceptual DFT | Global and local reactivity descriptors. |
| Molecular Electrostatic Potential (MEP) Mapping | Identification of electrophilic and nucleophilic sites. |
| Natural Bond Orbital (NBO) Analysis | Intramolecular bonding and charge transfer. |
Novel Applications in Catalysis and Functional Materials Science
The unique structural and electronic properties of this compound derivatives make them attractive candidates for applications in catalysis and functional materials science.
Catalysis:
Guanidine (B92328) and its derivatives are known to be effective catalysts for a variety of organic reactions. researchgate.net Phenylguanidiniums, with their tunable steric and electronic properties, are being explored as catalysts in reactions such as:
Bromolactonization: Tetramethylguanidine, a related compound, has been shown to efficiently catalyze the bromolactonization of unsaturated carboxylic acids. researchgate.net this compound catalysts could offer enhanced selectivity in similar transformations.
Aza-Michael Additions: Chiral guanidine derivatives have been successfully employed as catalysts in enantioselective aza-Michael additions. researchgate.net The phenyl group in phenylguanidiniums can be modified to create chiral environments for asymmetric catalysis.
Functional Materials Science:
The ability of the guanidinium group to form strong hydrogen bonds and its inherent positive charge are being exploited in the design of novel functional materials.
Polymer Electrolytes for Fuel Cells: Phenyl-pentamethyl guanidinium functionalized perfluorinated ionomers have been investigated as alkaline polymer electrolytes in fuel cells. researchgate.net These materials exhibit high hydroxide (B78521) conductivity and are crucial for the development of efficient energy conversion devices. researchgate.net
Supramolecular Assemblies: The strong hydrogen-bonding capabilities of the guanidinium group can be used to direct the self-assembly of molecules into well-defined supramolecular structures. The phenyl group can be functionalized to introduce additional intermolecular interactions, such as pi-pi stacking, to control the final architecture.
Interdisciplinary Research Opportunities in this compound Chemistry
The versatile nature of this compound chemistry opens up numerous opportunities for interdisciplinary research, bridging the gap between fundamental chemistry and applied sciences.
Medicinal Chemistry: Many natural and synthetic guanidine derivatives exhibit a wide range of biological activities, including antitumor, antibacterial, antiviral, and antifungal properties. nih.gov The this compound scaffold represents a promising starting point for the design and synthesis of new therapeutic agents. nih.gov Interdisciplinary collaborations between synthetic chemists, biochemists, and pharmacologists are essential for advancing this research.
Materials Science and Engineering: The development of this compound-based functional materials, such as polymer electrolytes and self-assembling systems, requires a close collaboration between chemists and materials scientists. The design, synthesis, and characterization of these materials, as well as their integration into devices, necessitates a multidisciplinary approach.
Computational and Theoretical Chemistry: The synergy between experimental and computational chemistry is crucial for the rational design of new this compound derivatives with tailored properties. rsc.orgmdpi.com Computational studies can guide synthetic efforts by predicting the most promising candidates for a given application, thereby saving time and resources. rsc.orgmdpi.com
Environmental Science: this compound-based materials could potentially be developed for applications in environmental remediation, such as the capture of anionic pollutants from water. This would involve research at the interface of chemistry, environmental engineering, and toxicology.
The continued exploration of this compound chemistry at the intersection of these disciplines is expected to lead to significant scientific and technological advancements.
Q & A
Q. How can researchers ensure ethical compliance when studying this compound’s pharmacological potential?
- Methodological Answer : Adhere to ARRIVE guidelines for preclinical studies. Obtain ethics committee approval for in vivo work, and use the minimum sample size required for statistical power. Share raw data and synthesis protocols in public repositories (e.g., Zenodo) to enable independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
